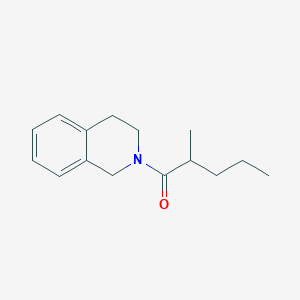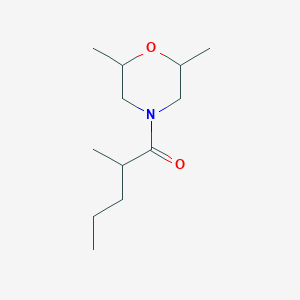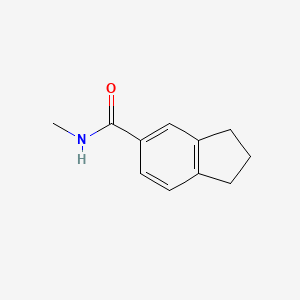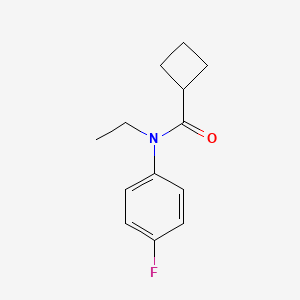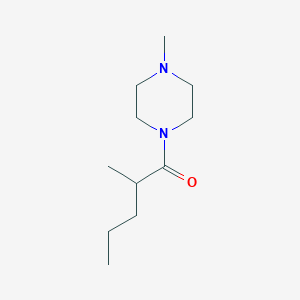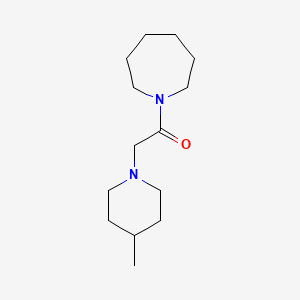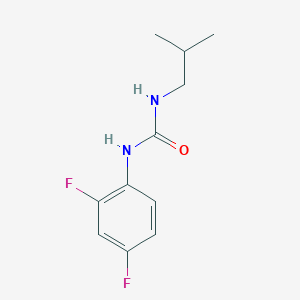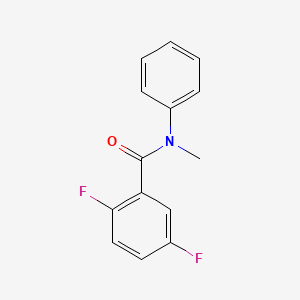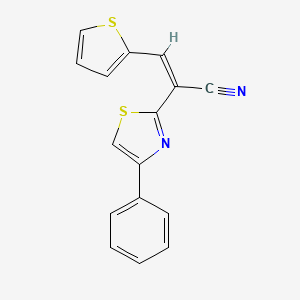
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Some of the scientific research applications of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone include:
1. Antimicrobial activity: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to exhibit antimicrobial activity against various bacterial strains. This compound has been used in research studies to investigate its potential as a new antimicrobial agent.
2. Anti-cancer activity: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to exhibit anti-cancer activity against various cancer cell lines. This compound has been used in research studies to investigate its potential as a new anti-cancer agent.
3. Anti-inflammatory activity: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to exhibit anti-inflammatory activity in various animal models. This compound has been used in research studies to investigate its potential as a new anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is not well understood. However, some studies suggest that this compound may exert its effects by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to exhibit various biochemical and physiological effects in different research studies. Some of the effects of this compound include:
1. Inhibition of bacterial growth: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to inhibit the growth of various bacterial strains.
2. Inhibition of cancer cell growth: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to inhibit the growth of various cancer cell lines.
3. Reduction of inflammation: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has been shown to reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Well-established synthesis method: The synthesis method of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is well established and widely used in scientific research.
2. Unique properties: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has unique properties that make it a valuable tool for investigating various biological processes.
Some of the limitations of this compound include:
1. Limited availability: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is not widely available, which can make it difficult to obtain for some research studies.
2. Limited research: The research on Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is limited, which makes it difficult to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for the research on Azocan-1-yl-(5-methylpyrazin-2-yl)methanone. Some of these directions include:
1. Investigating its potential as a new antimicrobial agent: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has shown promising results as an antimicrobial agent, and further research is needed to investigate its potential in this area.
2. Investigating its potential as a new anti-cancer agent: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has shown promising results as an anti-cancer agent, and further research is needed to investigate its potential in this area.
3. Investigating its potential as a new anti-inflammatory agent: Azocan-1-yl-(5-methylpyrazin-2-yl)methanone has shown promising results as an anti-inflammatory agent, and further research is needed to investigate its potential in this area.
Conclusion:
In conclusion, Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is a chemical compound that has unique properties and potential applications in scientific research. This compound has been extensively studied for its potential antimicrobial, anti-cancer, and anti-inflammatory activities. The research on Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is still limited, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis method of Azocan-1-yl-(5-methylpyrazin-2-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 5-methylpyrazine-2-carbaldehyde with 1,4-diaminobutane to form a Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired compound, Azocan-1-yl-(5-methylpyrazin-2-yl)methanone. The synthesis method of this compound has been well established and is widely used in scientific research.
Eigenschaften
IUPAC Name |
azocan-1-yl-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-9-15-12(10-14-11)13(17)16-7-5-3-2-4-6-8-16/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNSTTLQGWVSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-(5-methylpyrazin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

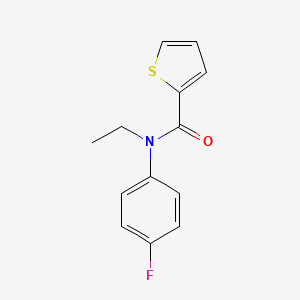
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
